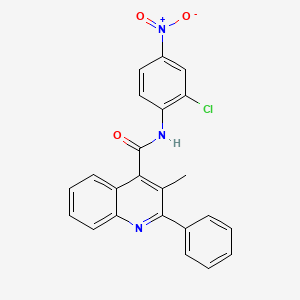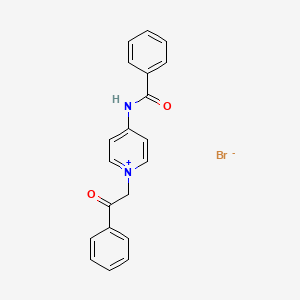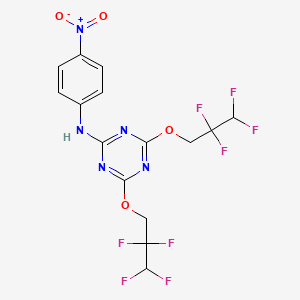
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It was first synthesized in the 1980s and has since been widely used in scientific research. CNQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the transmission of signals between neurons in the brain.
Mecanismo De Acción
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the transmission of signals between neurons. This results in a decrease in excitatory synaptic transmission and a reduction in neuronal activity. The exact mechanism of action of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is still under investigation, but it is believed to involve the modulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can reduce the release of glutamate and other neurotransmitters from presynaptic terminals. It can also modulate the activity of ion channels and intracellular signaling pathways, leading to changes in synaptic plasticity and neuronal development. In vivo studies have shown that N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can reduce seizure activity and protect against excitotoxicity in animal models of epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors. This allows for precise and targeted modulation of neuronal activity in vitro and in vivo. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experimental settings. However, one of the limitations of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its potential off-target effects on other ion channels and signaling pathways. This can lead to unwanted side effects and limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are many potential future directions for the use of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be used to investigate the mechanisms underlying these diseases and to develop new therapeutic strategies. Another area of interest is the development of new compounds that can selectively target different subtypes of glutamate receptors. This could lead to the development of more precise and effective treatments for neurological disorders. Additionally, the use of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs and therapies could lead to new insights into the complex interactions between different neurotransmitter systems in the brain.
Métodos De Síntesis
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 3-methyl-2-phenylquinoxaline-6-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, such as acetic acid or dimethylformamide. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is widely used in scientific research to study the role of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, which are involved in the fast excitatory synaptic transmission in the brain. By blocking these receptors, N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be used to investigate the role of glutamate in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c1-14-21(23(28)26-20-12-11-16(27(29)30)13-18(20)24)17-9-5-6-10-19(17)25-22(14)15-7-3-2-4-8-15/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHXMLAJQYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)


![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4897157.png)
![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)

![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)